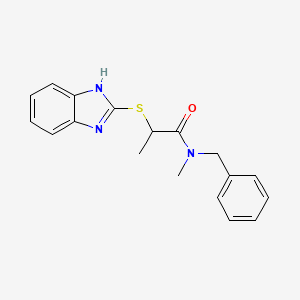![molecular formula C16H15BrN4OS B7468723 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole, also known as BMTET, is a tetrazole-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMTET has been studied for its ability to modulate various biological targets, including enzymes and receptors, which makes it a promising candidate for drug development.
作用机制
The mechanism of action of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is not fully understood, but it is believed to involve the modulation of various biological targets, including enzymes and receptors. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been shown to modulate the activity of G protein-coupled receptors by binding to the receptor and inducing a conformational change that alters the signaling pathway.
Biochemical and Physiological Effects:
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to have a wide range of biochemical and physiological effects, including its ability to modulate enzyme and receptor activity. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase activity in vitro and in vivo, which could potentially lead to improved cognitive function in patients with Alzheimer's disease. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been shown to modulate the activity of G protein-coupled receptors, which could have implications for the treatment of various diseases, including inflammation and cancer.
实验室实验的优点和局限性
One of the advantages of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is its ability to modulate various biological targets, which makes it a promising candidate for drug development. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is its potential toxicity, which could limit its therapeutic applications.
未来方向
There are several future directions for research on 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole, including its potential therapeutic applications and its mechanism of action. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could be studied for its ability to modulate other biological targets, such as ion channels and transporters. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could also be studied in animal models to determine its efficacy and toxicity in vivo. Additionally, the mechanism of action of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could be further elucidated using structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
合成方法
The synthesis of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole involves a multistep process that starts with the reaction of 3-bromobenzyl chloride with sodium sulfide to produce 3-bromobenzyl sulfide. The sulfide is then reacted with sodium azide to form 3-bromobenzyl azide, which is further reacted with 2-ethoxyphenyl isocyanate to produce 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been extensively studied for its potential therapeutic applications, including its ability to modulate various biological targets. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been studied for its ability to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes, including neurotransmission and inflammation.
属性
IUPAC Name |
5-[(3-bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4OS/c1-2-22-15-9-4-3-8-14(15)21-16(18-19-20-21)23-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOSMAQSDZGWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)
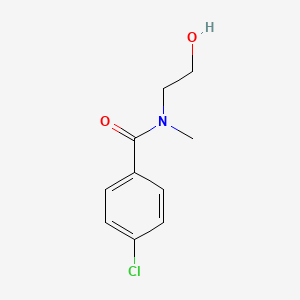
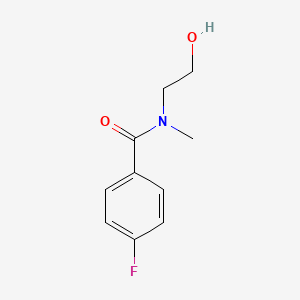
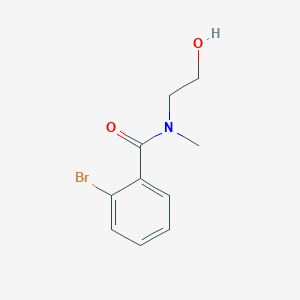
![[2-[1-(4-Ethylphenyl)ethylamino]-2-oxoethyl] 2-(4-ethylphenoxy)acetate](/img/structure/B7468693.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7468699.png)
![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)
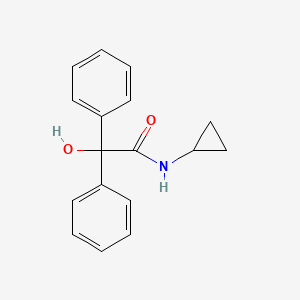
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)
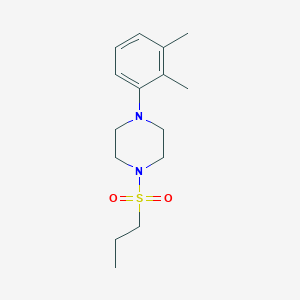
![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
